molecular formula C14H13FN2O4 B2496684 3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034523-56-1

3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2496684
CAS RN: 2034523-56-1
M. Wt: 292.266
InChI Key: FBJFFBKAUDNUJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, such as oxazolidines and azetidines, often involves the strategic manipulation of amino acids or their derivatives. For instance, the synthesis of oxazolidine-2,4-diones can be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, offering a novel and convenient route for the production of various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).

Scientific Research Applications

Antibacterial Applications

The study by Frigola et al. (1995) explores a series of chiral azetidinylquinolones and their antibacterial activity. The absolute stereochemistry at the azetidine and the oxazine rings is critical for enhanced in vitro activity and oral efficacy. This research highlights the compound's potential in creating potent antibacterial agents with a focus on structural configuration for maximum efficacy (Frigola et al., 1995).

Anticancer Agents

Penthala et al. (2011) synthesized novel substituted imidazolidin-2,4-diones evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, identifying lead compounds for antitumor activity. This research indicates the compound's relevance in designing new anticancer therapies (Penthala et al., 2011).

Agricultural Fungicides

The discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides, demonstrate excellent control of plant pathogens. This application showcases the compound's versatility in addressing critical agricultural challenges (Sternberg et al., 2001).

Synthesis and Pharmaceutical Applications

Greco et al. (2014) detail a novel synthesis approach for the antibiotic Linezolid, utilizing an oxazolidine-2,4-dione intermediate. This method represents a significant advancement in the efficient production of pharmaceuticals (Greco et al., 2014).

Antimicrobial Activity

Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine showcases promising antimicrobial analogs. The presence of a fluorine atom enhances antimicrobial activity, underscoring the importance of halogenation in drug design (Desai et al., 2013).

properties

IUPAC Name

3-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-11-4-2-1-3-10(11)13(19)16-5-9(6-16)7-17-12(18)8-21-14(17)20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJFFBKAUDNUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

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